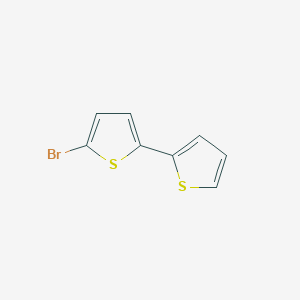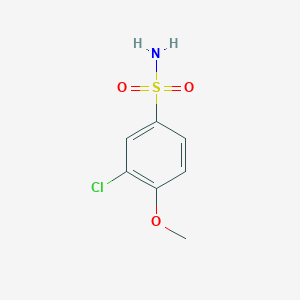
5-Bromo-2,2'-bithiophene
概要
説明
5-Bromo-2,2'-bithiophene is a brominated bithiophene derivative that serves as an important intermediate in the synthesis of various organic compounds, particularly in the field of organic electronics. The presence of the bromine atom on the thiophene ring makes it a versatile starting material for further chemical modifications through various cross-coupling reactions.
Synthesis Analysis
The synthesis of brominated bithiophenes has been explored in several studies. A direct synthesis method for 2-bromo-4-alkylthiophenes has been developed, yielding products with high chemical yields exceeding 90%. This method involves regioselective lithiation of 3-alkylthiophenes followed by quenching with bromine at low temperatures. Additionally, protocols for synthesizing dihexyl-2,2'-bithiophenes using Kumada and Suzuki cross-coupling reactions have been reported, achieving high yields and excellent selectivity for head-to-tail (HT) and tail-to-tail (TT) regioisomers . Another study describes the synthesis of 3,4'-dibromo-2,2'-bithiophene through metal-catalyzed cross-coupling, which can be further converted into bis(alkylsulfanyl) derivatives .
Molecular Structure Analysis
The molecular structure of brominated bithiophenes has been investigated using X-ray crystallography. For instance, the X-ray molecular structure of 3,4'-dibromo-2,2'-bithiophene has been reported, providing insights into the arrangement of atoms and the overall geometry of the molecule . Additionally, the electronic and structural properties of hexaferrocenyl-2,2'-bithiophene, a related compound, have been studied using UV-vis spectroscopy and single-crystal X-ray diffraction, revealing electron delocalization within the bithiophene moiety .
Chemical Reactions Analysis
Brominated bithiophenes are reactive intermediates that can undergo various chemical reactions. For example, 5-bromopyrimidine has been shown to react with 2,2'-bithiophene under palladium-catalyzed conditions to yield aryl-aryl C-C coupling products. Alternatively, nucleophilic aromatic substitution of hydrogen (SNH) can be catalyzed by a Lewis acid to produce 5-bromo-4-(het)aryl-pyrimidines . These reactions demonstrate the versatility of brominated bithiophenes in forming new chemical bonds and structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated bithiophenes are influenced by their molecular structure and the presence of substituents. The electrochemical properties of hexaferrocenyl-2,2'-bithiophene have been explored using cyclic and square-wave voltammetry, showing that the ferrocenyl groups can be reversibly oxidized. The atropisomerism of this compound, due to the rotation barrier around the bithiophene bond, has also been investigated . The NMR data for 3,4'-dibromo-2,2'-bithiophene provide additional information on the chemical environment of the protons and carbons in the molecule . Molecular orbital calculations, redox, and optical measurements have been performed for pyrimidine derivatives substituted with bithiophene, contributing to the understanding of their electronic properties .
科学的研究の応用
Synthesis and Chemical Reactivity
Microwave-Assisted Palladium-Catalyzed Reactions : 5-Bromo-2,2'-bithiophene has been used in microwave-assisted palladium-catalyzed reactions, leading to the formation of 5-(het)aryl substituted pyrimidines. This process involves aryl–aryl C–C coupling, showcasing its utility in organic synthesis (Verbitskiy et al., 2013).
Palladium-Catalyzed Arylation Reactions : The compound is a precursor in palladium-catalyzed arylation reactions, which is a method for synthesizing 5,5′-diarylated 2,2′-bithiophenes through C–H bond cleavage (Yokooji et al., 2004).
Regioselective Multihalogenation : It is used in a regioselective multihalogenation process, which is significant for creating various halogenated bithiophenes. This one-pot process offers a method for consecutive multihalogenation, improving yields and selectivity (Kim et al., 2013).
Optical and Electronic Properties
Nonlinear Optical (NLO) Materials : 5-Bromo-2,2'-bithiophene is used in synthesizing precursors for NLO materials. These synthesized compounds have applications in the field of photonics due to their unique optical properties (Herbivo et al., 2009).
Silicon-Containing Molecules with Optical Properties : It's a key component in creating silicon-containing molecules with specific optical properties, like absorption and fluorescence spectra. These properties are crucial for applications in materials science and optoelectronics (Naka et al., 2013).
Material Science and Polymer Chemistry
Polyhydroxyl Oligothiophenes : It acts as a building block for polyhydroxyl oligothiophenes, which are significant in creating regioregular head-to-tail and head-to-head polyhydroxyl oligothiophenes. These are used in various polymer chemistry applications (Barbarella & Zambianchi, 1994).
Synthesis of Symmetric Octithiophenes : The compound is utilized in one-pot oxidative coupling methods for creating symmetric octithiophenes. These have applications due to their solubility and solvatochromic properties in organic solvents (Mucci et al., 2006).
Electropolymerization : It's used in the electropolymerization of oligothienylferrocene complexes. The electrochemical and spectroscopic characterization of these compounds is important for developing new materials with specific properties (Zhu & Wolf, 1999).
Push-Pull Bithiophene Azochromophores : Synthesis and evaluation of push-pull bithiophene azochromophores bearing thiazole and benzothiazole moieties, which have applications in nonlinear optical properties and redox behavior, are facilitated by this compound (Raposo et al., 2011).
Safety and Hazards
作用機序
Target of Action
5-Bromo-2,2’-bithiophene is a bromothiophene derivative It’s known to react with various aryl iodides bearing an electron-donating or electron-withdrawing substituent .
Mode of Action
It is known to undergo reactions with various aryl iodides, which suggests that it may interact with its targets through a mechanism involving electron donation or withdrawal .
Biochemical Pathways
Its ability to react with aryl iodides suggests that it may influence pathways involving these compounds .
Pharmacokinetics
Its physical properties such as density (16±01 g/cm3), boiling point (2860±250 °C at 760 mmHg), and melting point (29-32ºC (lit)) can provide some insights into its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Action Environment
The action of 5-Bromo-2,2’-bithiophene can be influenced by various environmental factors. For instance, its stability may be affected by temperature, given its specific melting and boiling points . Additionally, its reactivity with aryl iodides suggests that the presence of these compounds in the environment could potentially influence its action .
特性
IUPAC Name |
2-bromo-5-thiophen-2-ylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrS2/c9-8-4-3-7(11-8)6-2-1-5-10-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOAIGVIYUXYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348691 | |
| Record name | 5-bromo-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,2'-bithiophene | |
CAS RN |
3480-11-3 | |
| Record name | 5-bromo-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-[2,2']bithiophenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-Bromo-2,2'-bithiophene a valuable building block in material science?
A: 5-Bromo-2,2'-bithiophene serves as a versatile precursor for synthesizing diverse materials. Its bromo group allows for facile functionalization through reactions like the Stille coupling reaction []. For instance, it can be coupled with boronic acid derivatives to create extended conjugated systems, as demonstrated by its use in forming polythiophene/gold nanoparticle networks []. This property makes it valuable for developing novel materials with tailored electronic and optical properties.
Q2: How does 5-Bromo-2,2'-bithiophene contribute to the development of two-photon imaging probes?
A: 5-Bromo-2,2'-bithiophene serves as a key component in synthesizing donor-π-acceptor (D-π-A) molecules for two-photon imaging []. Researchers utilized it to create chromophores with bithiophene or terthiophene cores linked to an electron-donating diphenylamine moiety. These compounds exhibited two-photon induced luminescence upon excitation at 700 nm and showed potential for bio-imaging applications. Importantly, the bithiophene-based chromophores displayed higher two-photon absorption cross-section values compared to their terthiophene counterparts, highlighting the impact of the core structure on optical properties [].
Q3: How does the structure of 5-Bromo-2,2'-bithiophene influence its electrochemical properties?
A: The presence of the bromine atom in 5-Bromo-2,2'-bithiophene significantly influences its reactivity and allows for further functionalization via various coupling reactions. This enables the creation of extended conjugated systems with tunable electrochemical properties []. For example, researchers synthesized oligothienylferrocene complexes incorporating 5-Bromo-2,2'-bithiophene and observed irreversible thiophene-based oxidation waves in their cyclic voltammograms. These waves appeared at higher potentials than the reversible FeII/III redox couple, demonstrating the influence of the extended conjugated system on the electrochemical behavior [].
Q4: Can you provide an example of how 5-Bromo-2,2'-bithiophene is used in the development of dye-sensitized solar cells?
A: Researchers have utilized 5-Bromo-2,2'-bithiophene as a building block to create novel N,S,P-hybrid dyes for dye-sensitized solar cells []. They employed Stille coupling to connect 5-Bromo-2,2'-bithiophene with a stannylated phosphole derivative, followed by further modifications to introduce a triarylamine donor and a carboxylic acid anchoring group. The resulting dyes exhibited broad absorption in the visible region, attributed to the extended conjugation and intramolecular charge-transfer character facilitated by the 5-Bromo-2,2'-bithiophene unit []. These dyes achieved moderate power conversion efficiencies, demonstrating the potential of incorporating 5-Bromo-2,2'-bithiophene into D-π-A sensitizers for solar energy applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid](/img/structure/B1298574.png)
![1-[(E)-(2-Hydroxyphenyl)methyleneamino]-3-phenyl-urea](/img/structure/B1298585.png)
![Methyl 4-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1298589.png)

![1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B1298596.png)
![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)

![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)



